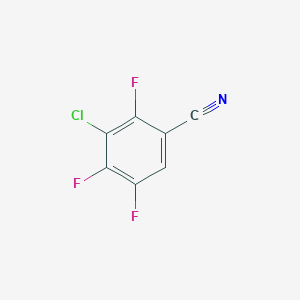

3-Chloro-2,4,5-trifluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,5-trifluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRANJOPEMMWETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2,4,5 Trifluorobenzonitrile

Precursor Chemistry and Starting Material Selection

The selection of an appropriate starting material is critical and is largely dictated by the availability and reactivity of polyhalogenated aromatic compounds. The synthetic routes generally begin with molecules that already possess the core benzonitrile (B105546) structure or a group that can be readily converted to it.

A primary and direct route to 3-Chloro-2,4,5-trifluorobenzonitrile involves the partial fluorination of a more heavily chlorinated benzonitrile precursor. google.com The most common starting material for this pathway is 2,4,5-trichlorobenzonitrile (B3031744). In this process, two of the chlorine atoms on the aromatic ring are selectively replaced by fluorine atoms via a double halogen exchange reaction. google.com

The reaction involves heating the polychlorinated benzonitrile with a fluoride (B91410) source to substitute chlorine atoms with fluorine. google.com The cyano (-CN) group on the benzonitrile ring is a crucial activating group; its electron-withdrawing nature facilitates the nucleophilic attack of fluoride ions on the aromatic ring. This method is advantageous as it builds upon a readily available chlorinated aromatic framework. google.com

Table 1: Synthesis from Polyhalogenated Benzonitrile Precursor

| Starting Material | Target Product | Key Transformation |

|---|

An alternative, though less direct, synthetic strategy involves starting with polyfluorinated nitrobenzenes. The Halogen Exchange (Halex) process is well-established for converting aromatic chlorides to fluorides, particularly when the ring is activated by electron-withdrawing groups like a nitro group (-NO2). wikipedia.org For instance, a precursor such as 3,4-dichloronitrobenzene can be fluorinated to yield 3-chloro-4-fluoronitrobenzene. prepchem.comprensipjournals.com

Following the fluorination steps, this pathway would require a subsequent chemical transformation to convert the nitro group into the desired nitrile (cyano) group. This multi-step process involves the initial halogen exchange followed by reduction of the nitro group to an amine, diazotization, and finally, a Sandmeyer reaction or a related cyanation method to install the nitrile functionality. While more complex, this route offers flexibility in precursor selection.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2,4,5 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for polyhalogenated benzonitriles, including 3-chloro-2,4,5-trifluorobenzonitrile. This process involves the replacement of a halogen on the aromatic ring by a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups, such as the nitrile group (-CN), which activate the ring towards nucleophilic attack. masterorganicchemistry.com

Regioselectivity of Nucleophilic Attack on the Polyhalogenated Ring

The position of nucleophilic attack on the polyhalogenated ring is not random; it is governed by the electronic effects of the substituents. In polysubstituted aromatic compounds, the regioselectivity of substitution can be predicted by considering the stability of the intermediate formed upon nucleophilic attack. For instance, in the case of pentafluorobiphenyl, nucleophilic substitution shows significant regioselectivity for the fluorine atom that is para to the phenyl group. nih.gov This preference is attributed to the resonance stabilization provided by the phenyl group to the intermediate. Similarly, for this compound, the nitrile group, being a strong electron-withdrawing group, will preferentially activate the positions ortho and para to it. Therefore, nucleophilic attack is most likely to occur at the C4-F or C2-F positions.

The hard-soft acid-base (HSAB) principle can also influence regioselectivity. Hard nucleophiles tend to react at the harder, more electronegative sites, while soft nucleophiles prefer softer sites. dalalinstitute.com The nature of the solvent also plays a role; protic solvents can solvate the more electronegative atom of a nucleophile through hydrogen bonding, potentially altering the site of attack. dalalinstitute.com

Competitive Cleavage of Carbon-Fluorine vs. Carbon-Chlorine Bonds

In polyhalogenated aromatic compounds containing both fluorine and chlorine, the question of which halogen is preferentially displaced is crucial. Generally, in nucleophilic aromatic substitution, the carbon-fluorine bond is more readily cleaved than the carbon-chlorine bond. mdpi.com This is somewhat counterintuitive given that the C-F bond is the strongest single bond to carbon. stackexchange.comcas.cn

The higher reactivity of the C-F bond in SNAr reactions is attributed to several factors. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the transition state for the attack on a C-F bond is thought to be better stabilized by protic solvents through hydrogen bonding compared to the transition state for a C-Cl bond. nih.gov However, the relative reactivity can be influenced by reaction conditions, such as the solvent. nih.gov For example, in some cases, the use of aprotic solvents can reduce or even reverse the typical F > Cl reactivity order. nih.gov

Influence of Activating/Deactivating Groups and Reaction Conditions on SNAr

The rate and success of SNAr reactions are heavily dependent on the nature of the substituents on the aromatic ring and the reaction conditions.

Activating/Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) groups are strong activators for SNAr reactions. masterorganicchemistry.comyoutube.com They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack. youtube.com The position of the activating group is also critical; ortho and para positions to the leaving group allow for direct resonance stabilization of the intermediate, leading to faster reaction rates. masterorganicchemistry.com

Reaction Conditions:

Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMSO, DMF, and THF are often used as they can solvate the cation of the nucleophile, leaving the nucleophile more reactive. mdpi.com In some cases, protic solvents can accelerate the reaction by stabilizing the transition state through hydrogen bonding. nih.gov

Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially for less reactive substrates. mdpi.com

Nucleophile Strength: Strong nucleophiles are generally required for SNAr reactions to proceed at a reasonable rate. youtube.com

Table 1: Effect of Reaction Conditions on SNAr Reactions

| Factor | Influence on SNAr Reaction | Example |

| Activating Group | Increases reaction rate by stabilizing the Meisenheimer complex. | A nitro group (-NO2) para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com |

| Deactivating Group | Decreases reaction rate by destabilizing the intermediate. | A methoxy (B1213986) group (-OCH3) would slow down the reaction. youtube.com |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) often enhance reactivity. mdpi.com | The reaction of a chloroarene with an indole (B1671886) was successful in DMSO but not in THF or 1,4-dioxane. mdpi.com |

| Temperature | Higher temperatures generally increase the reaction rate. | N-arylation of carbazole (B46965) with chloroarenes required a temperature of 135 °C to proceed. mdpi.com |

Role of Meisenheimer Complexes in SNAr Mechanisms

The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govbris.ac.ukfrontiersin.org In this mechanism, the nucleophile first attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. frontiersin.org This intermediate is characterized by the loss of aromaticity in the ring. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is a key factor in the reaction. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate. frontiersin.orgresearchgate.net For a long time, the Meisenheimer complex was widely accepted as a common intermediate in SNAr reactions. bris.ac.uk However, recent research has suggested that for some SNAr reactions, particularly those not involving nitro groups or fluoride (B91410) leaving groups, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single step, and the Meisenheimer complex is a transition state rather than a true intermediate. bris.ac.uknih.govrsc.org

Transformations of the Nitrile Functional Group

Hydrolysis to Carboxylic Acids

The nitrile functional group (-CN) in this compound can be hydrolyzed to a carboxylic acid group (-COOH) under appropriate conditions. This transformation is a common and important reaction in organic synthesis. The hydrolysis of the nitrile yields 3-chloro-2,4,5-trifluorobenzoic acid. nih.govchemicalbook.comsigmaaldrich.com This carboxylic acid is a valuable intermediate in the synthesis of various compounds, including antibacterial agents. nih.gov

The synthesis of 3-chloro-2,4,5-trifluorobenzoic acid can also be achieved through other routes, such as the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. nih.gov Another method involves the chlorination of 2,4,5-trifluorobenzoic acid using chlorine gas in the presence of iodine and chlorosulfonic acid. prepchem.com

Reduction to Amines

The conversion of the nitrile group in this compound to a primary amine is a fundamental transformation that provides access to a range of important intermediates. This reduction is typically achieved through catalytic hydrogenation.

In this process, the nitrile is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium, platinum, or nickel-based systems. The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of fluorinated benzonitriles can be carried out using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The process involves the addition of hydrogen atoms across the carbon-nitrogen triple bond, leading to the formation of the corresponding benzylamine.

The general scheme for the reduction of this compound to (3-chloro-2,4,5-trifluorophenyl)methanamine is as follows:

Scheme 1: Reduction of this compound to (3-Chloro-2,4,5-trifluorophenyl)methanamine

C6H-CN+H2/Catalyst%E2%86%92F3(Cl)C6H-CH2NH2)

Detailed research findings on the specific conditions for the reduction of this compound are often found in proprietary industrial processes or specialized chemical literature. However, analogies can be drawn from the reduction of similar fluorinated benzonitriles.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Pd/C | Methanol/Ammonia (B1221849) | 25-80 | 1-50 | >90 |

| Raney Nickel | Ethanol/Ammonia | 50-100 | 10-100 | 85-95 |

| Rh/Al2O3 | Tetrahydrofuran | 25-50 | 5-20 | >95 |

Table 1: Typical Conditions for Catalytic Hydrogenation of Aryl Nitriles

Cycloaddition Reactions Involving the Nitrile

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. This is a [3+2] cycloaddition reaction where the nitrile acts as a dipolarophile and reacts with an azide (B81097), typically sodium azide, to form the five-membered heterocyclic tetrazole ring.

This transformation is of significant interest as tetrazoles are important scaffolds in medicinal chemistry and materials science. The reaction is often catalyzed by a Lewis acid, such as zinc chloride or ammonium (B1175870) chloride, and is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The general reaction is depicted below:

Scheme 2: Synthesis of 5-(3-Chloro-2,4,5-trifluorophenyl)-1H-tetrazole

C6H-CN+NaN3%E2%86%92F3(Cl)C6H-C4N4H)

The reaction proceeds through the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity and facilitates the nucleophilic attack of the azide ion. Subsequent cyclization and protonation lead to the formation of the tetrazole ring.

| Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | Zinc Chloride | DMF | 120-150 | 12-24 | 80-90 |

| Sodium Azide | Ammonium Chloride | DMF | 100-130 | 18-36 | 75-85 |

| Trimethylsilyl Azide | Dibutyltin Oxide | Toluene | 110 | 24 | >90 |

Table 2: Conditions for Tetrazole Synthesis from Nitriles

Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium)

The reaction of this compound with organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents primarily involves the nucleophilic addition to the electrophilic carbon atom of the nitrile group. This reaction is a classical method for the synthesis of ketones after hydrolysis of the intermediate imine.

Upon reaction with a Grignard or organolithium reagent, a magnesium or lithium salt of an imine is formed. Subsequent acidic workup hydrolyzes this intermediate to afford the corresponding ketone. The highly fluorinated aromatic ring in this compound makes the nitrile carbon particularly susceptible to nucleophilic attack.

The general transformation is as follows:

Scheme 3: Reaction with Organometallic Reagents

C6H-CN+R-M%E2%86%92F3(Cl)C6H-C(R)=N-M%E2%86%92F3(Cl)C6H-C(O)R)

It is important to control the reaction conditions, such as temperature, to prevent side reactions, including attack at the halogenated positions of the aromatic ring. Low temperatures are typically employed to ensure the selectivity of the addition to the nitrile group.

| Organometallic Reagent | Solvent | Temperature (°C) | Product Type |

| Phenylmagnesium Bromide | Diethyl Ether/THF | -78 to 0 | Ketone |

| n-Butyllithium | Hexane/THF | -78 | Ketone |

| Methylmagnesium Chloride | THF | -20 to 0 | Ketone |

Table 3: Reactivity with Organometallic Reagents

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful platform for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond can be selectively activated to participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.govresearchgate.nettcichemicals.com This method is widely used for the synthesis of biaryl compounds. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, with bulky, electron-rich phosphine (B1218219) ligands often being preferred.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a versatile tool for the arylation of olefins.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 85-95 |

| Heck | Styrene | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 70-85 |

Table 4: Cross-Coupling Reactions

Catalytic Hydrodefluorination (HDF)

Catalytic hydrodefluorination is a process where a carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This reaction is of interest for the selective modification of fluorinated aromatic compounds. While specific studies on the HDF of this compound are not widely reported in general literature, related transformations on other fluorinated aromatics suggest that this can be achieved using various catalytic systems, often involving transition metals like palladium, rhodium, or nickel, in the presence of a hydrogen source.

The selective defluorination can be challenging due to the strength of the C-F bond, and the regioselectivity is influenced by the electronic and steric environment of the fluorine atoms.

Other Metal-Mediated Functionalizations

Beyond the well-established cross-coupling and hydrodefluorination reactions, this compound can undergo other metal-mediated transformations. These can include amination reactions (Buchwald-Hartwig amination) to replace the chlorine atom with an amino group, or cyanation reactions to introduce an additional nitrile group, although the latter would be less common given the starting material.

These reactions expand the synthetic utility of this versatile building block, allowing for the introduction of a wide range of functional groups onto the fluorinated aromatic core. The development of new catalytic systems continues to broaden the scope of these transformations.

Electrophilic Aromatic Substitution (EAS) Considerations in Deactivated Systems

The reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is significantly diminished due to the strong deactivating effects of its substituents. The benzene (B151609) ring is substituted with four electron-withdrawing groups: a cyano (-CN) group, a chlorine atom, and three fluorine atoms. Both the nitrile group and the halogen atoms deactivate the aromatic ring towards electrophilic attack through their inductive electron-withdrawing effects.

Considering the substitution pattern, the sole available position for substitution is at C-6. The directing influence of the substituents on this position is complex:

The chloro group at C-3 is ortho, para-directing. Its ortho position is C-2 and C-4 (both occupied), and its para position is C-6.

The fluoro group at C-2 is ortho, para-directing. Its ortho positions are C-1 (occupied) and C-3 (occupied), and its para position is C-5 (occupied).

The fluoro group at C-4 is ortho, para-directing. Its ortho positions are C-3 (occupied) and C-5 (occupied), and its para position is C-1 (occupied).

The fluoro group at C-5 is ortho, para-directing. Its ortho positions are C-4 (occupied) and C-6, and its para position is C-2 (occupied).

The cyano group at C-1 is meta-directing, which would direct an incoming electrophile to C-3 and C-5 (both occupied).

Based on this analysis, the C-6 position is the only sterically accessible site and is influenced by the para-directing effect of the C-3 chloro group and the ortho-directing effect of the C-5 fluoro group. However, the overwhelming deactivation of the ring by the four halogens and the strongly electron-withdrawing nitrile group means that forcing conditions would be required for any EAS reaction to proceed. Under such conditions, the likelihood of side reactions, including nucleophilic substitution of the halogens, would be high.

Radical Reactions and Reductive Dehalogenation Pathways

The presence of multiple halogen atoms on the aromatic ring of this compound makes it a potential substrate for radical reactions and reductive dehalogenation. These pathways offer an alternative to traditional ionic reactions for the functionalization or modification of such highly halogenated compounds.

Radical Reactions:

The initiation of radical reactions on aromatic systems can be achieved through various methods, including the use of radical initiators, photolysis, or transition metal catalysis. In the context of this compound, a potential radical reaction would involve the homolytic cleavage of a carbon-halogen bond. The relative bond dissociation energies (C-F > C-Cl) suggest that the C-Cl bond would be more susceptible to cleavage than the C-F bonds.

Once a phenyl radical is formed, it can participate in a variety of transformations, such as hydrogen atom abstraction to form a dehalogenated product, or reaction with other radical species or trapping agents. However, specific studies detailing the outcomes of radical reactions initiated on this compound are scarce.

Reductive Dehalogenation Pathways:

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation is typically achieved using a reducing agent, often in the presence of a catalyst. For polyhalogenated aromatic compounds, selective dehalogenation can be challenging.

Potential pathways for the reductive dehalogenation of this compound include:

Catalytic Hydrogenation: Using a transition metal catalyst such as palladium on carbon (Pd/C) with a source of hydrogen (e.g., H2 gas, transfer hydrogenation reagents like ammonium formate). In this case, the more labile C-Cl bond would be expected to be reduced preferentially over the stronger C-F bonds.

Dissolving Metal Reduction: Using an alkali metal (like sodium or lithium) in a proton-donating solvent (like liquid ammonia or an alcohol). This method generates solvated electrons that can reduce the aromatic system and lead to the cleavage of carbon-halogen bonds.

Single-Electron Transfer (SET) Processes: Reagents like samarium(II) iodide (SmI2) or certain transition metal complexes can effect reductive dehalogenation via single-electron transfer mechanisms.

Given the electronic nature of this compound, with its electron-deficient ring, it would be a good electron acceptor, which could facilitate reductive dehalogenation processes. While specific experimental data on the reductive dehalogenation of this particular compound is not extensively documented in the reviewed literature, the general principles of reactivity for polyhalogenated aromatics suggest that the chloro substituent would be the most likely site for reduction.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2,4,5 Trifluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like 3-Chloro-2,4,5-trifluorobenzonitrile, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F are particularly powerful. nih.gov

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constant Analysis

The structure of this compound contains a single hydrogen atom, making its ¹H NMR spectrum relatively simple, while its ¹³C and ¹⁹F spectra are rich with information due to spin-spin couplings.

¹H NMR: The ¹H NMR spectrum is expected to show a single signal for the proton at the C-6 position. This signal would not be a simple singlet but a complex multiplet due to couplings with the three nearby fluorine atoms (F-5, F-4, and F-2). The multiplicity would be a doublet of doublet of doublets (ddd).

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon bonded to chlorine (C-3) and those bonded to fluorine (C-2, C-4, C-5) will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is typically large. The other carbons will also exhibit smaller, long-range couplings to the fluorine atoms. The chemical shifts are influenced by the electronegativity and position of the halogen substituents. researchgate.net

¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a valuable technique. nih.gov The spectrum for this molecule is predicted to show three distinct signals, one for each fluorine atom. These signals will be split into multiplets due to homo-nuclear coupling (²J, ³J, and ⁴J F-F couplings) and hetero-nuclear coupling to the C-6 proton. The analysis of these coupling constants is critical for assigning each fluorine signal to its specific position on the aromatic ring. researchgate.netfigshare.com

Predicted NMR Data for this compound

The following table presents predicted chemical shifts (δ) and coupling constants (J). These values are estimated based on data from analogous compounds such as 3-chlorobenzonitrile (B1581422) and 2,4,5-trifluorobenzonitrile (B1209073). chemicalbook.comnih.govwikipedia.orgchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-6 | ~7.5 - 7.8 | ddd | ³J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-F4) ≈ 6-8 Hz, ⁵J(H6-F2) ≈ 2-4 Hz |

| ¹³C | |||

| C-1 | ~108 - 112 | m | - |

| C-2 | ~155 - 160 (d) | d | ¹J(C2-F2) ≈ 250-270 Hz |

| C-3 | ~120 - 125 | m | - |

| C-4 | ~150 - 155 (d) | d | ¹J(C4-F4) ≈ 245-265 Hz |

| C-5 | ~145 - 150 (d) | d | ¹J(C5-F5) ≈ 240-260 Hz |

| C-6 | ~115 - 120 | d | ²J(C6-F5) ≈ 20-25 Hz |

| -CN | ~114 - 117 | m | - |

| ¹⁹F | |||

| F-2 | ~-110 to -120 | ddd | ³J(F2-F4) ≈ 15-20 Hz, ⁴J(F2-F5) ≈ 5-10 Hz, ⁵J(F2-H6) ≈ 2-4 Hz |

| F-4 | ~-130 to -140 | ddd | ³J(F4-F2) ≈ 15-20 Hz, ³J(F4-F5) ≈ 18-22 Hz, ⁴J(F4-H6) ≈ 6-8 Hz |

| F-5 | ~-140 to -150 | ddd | ³J(F5-F4) ≈ 18-22 Hz, ⁴J(F5-F2) ≈ 5-10 Hz, ³J(F5-H6) ≈ 8-10 Hz |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound itself, a COSY spectrum would not be very informative as there is only one proton. However, for derivatives with additional protons, COSY is vital for identifying neighboring proton networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu For the parent compound, it would show a single cross-peak, definitively linking the ¹H signal at C-6 to its corresponding ¹³C signal in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for determining the carbon skeleton. It shows correlations between protons and carbons over two to three bonds (²J and ³J), and sometimes four bonds in conjugated systems. columbia.eduresearchgate.net For this compound, the single proton at C-6 would show HMBC correlations to:

C-1 and C-5 (³J coupling)

C-2 and C-4 (⁴J coupling, likely weaker)

The nitrile carbon (-CN) (⁴J coupling, likely weaker)

These correlations are crucial for assigning the quaternary carbons that show no signals in an HSQC spectrum, thereby confirming the substitution pattern on the aromatic ring.

Advanced Fluorine NMR Studies (e.g., Dynamic ¹⁹F NMR)

The unique properties of the ¹⁹F nucleus allow for advanced NMR studies that can probe molecular dynamics. nih.govrsc.org

Dynamic ¹⁹F NMR: This technique involves recording ¹⁹F NMR spectra at various temperatures to study dynamic processes such as hindered rotation around single bonds. youtube.com While the parent this compound is rigid, certain derivatives with bulky substituents could exhibit restricted rotation. For example, a derivative with a bulky group adjacent to a fluorine atom might show signal broadening or the appearance of multiple signals at low temperatures as the rotation slows on the NMR timescale. Analyzing these changes allows for the calculation of the energy barrier to rotation. youtube.com This information is valuable for understanding the conformational preferences and steric properties of these molecules.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule. nih.govresearchgate.net

For this compound (C₇HClF₃N), the calculated monoisotopic mass can be compared to the experimentally measured mass to confirm its elemental composition. Furthermore, the presence of chlorine gives a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: [M]⁺• and [M+2]⁺•, with relative intensities of about 3:1, which is a definitive indicator of the presence of one chlorine atom. miamioh.edu

Predicted HRMS Data for C₇HClF₃N

| Ion | Isotope Composition | Calculated Monoisotopic Mass (Da) |

| [M]⁺• | ¹²C₇¹H¹³⁵Cl¹⁹F₃¹⁴N | 194.9733 |

| [M+2]⁺• | ¹²C₇¹H¹³⁷Cl¹⁹F₃¹⁴N | 196.9704 |

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or another primary fragment ion), subjecting it to collision-induced dissociation (CID), and analyzing the resulting secondary fragment ions. gre.ac.uknih.gov This process provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the fragmentation of the molecular ion ([M]⁺• at m/z 195/197) would likely proceed through several key pathways:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to lose a ·Cl radical, resulting in a fragment ion at m/z 160.0. youtube.com

Loss of HCN: A common fragmentation for benzonitriles is the elimination of a neutral hydrogen cyanide molecule, which would lead to a C₆F₃Cl⁺• fragment. nih.gov

Loss of Fluorine/HF: Sequential loss of fluorine radicals (·F) or hydrogen fluoride (B91410) (HF) from fragment ions is also possible.

Analyzing these fragmentation patterns allows for the confirmation of the different structural components of the molecule. researchgate.netresearchgate.net

Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula |

| 195 | ·Cl | 160 | [C₇HF₃N]⁺• |

| 195 | HCN | 168 | [C₆F₃Cl]⁺• |

| 160 | HCN | 133 | [C₆F₃]⁺• |

Infrared (IR) and Raman Spectroscopy

Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed alongside experimental work to achieve accurate vibrational assignments for complex molecules. nih.govnih.gov These computational methods can predict vibrational frequencies, intensities, and Raman activities, which, when scaled appropriately, show excellent agreement with experimental data. nih.govnih.gov

The vibrational spectrum of this compound is dominated by contributions from the phenyl ring and the substituent groups. The characteristic frequencies of the nitrile (C≡N), chloro (C-Cl), and fluoro (C-F) groups are of particular interest for structural confirmation.

C≡N Stretching Vibration: The nitrile group exhibits a strong and sharp absorption band in the IR spectrum and a prominent band in the Raman spectrum, typically in the region of 2200-2240 cm⁻¹. nih.govaip.org For benzonitrile (B105546) itself, this stretching fundamental is observed around 2227 cm⁻¹. frontiersin.org In the benzonitrile cation, this shifts to approximately 2130 cm⁻¹. nih.govaip.org For substituted benzonitriles, the precise position of the ν(C≡N) band is sensitive to the electronic effects of the other substituents on the ring. In a study of 3,5-difluorobenzonitrile, the C≡N stretch was found to have a significant contribution (87%) from the C≡N stretching force constant, with some mixing with the C-CN stretching mode. nih.gov

C-Cl Stretching Vibration: The C-Cl stretching vibration typically appears as a strong band in the infrared spectrum in the range of 505-760 cm⁻¹. researchgate.net The exact frequency can vary depending on the substitution pattern on the benzene (B151609) ring. In computational studies of chloro-2-methylphenyl isocyanates, the C-Cl stretching mode was identified in this region. researchgate.net

C-F Stretching Vibration: The C-F stretching vibrations are known to be strong in the IR spectrum and typically occur in the 1000-1400 cm⁻¹ region. Due to the presence of three fluorine atoms in this compound, multiple C-F stretching modes are expected. In a theoretical and experimental study of 3-chloro-4-fluoro benzonitrile, the C-F stretching mode was assigned to a very strong IR band at 1250 cm⁻¹. nih.gov

The following table summarizes the expected vibrational frequency ranges for the key functional groups of this compound, based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile Stretch | C≡N | 2200 - 2240 | Strong, Sharp | Medium to Strong |

| Aromatic C-F Stretch | C-F | 1200 - 1300 | Very Strong | Weak to Medium |

| Aromatic C-Cl Stretch | C-Cl | 505 - 760 | Strong | Medium |

In the solid state, the arrangement of this compound molecules will be governed by a variety of intermolecular interactions. While the molecule itself is largely rigid, weak non-covalent interactions dictate the crystal packing. Given the substituents, interactions involving halogen atoms (Cl, F) and the nitrile group are expected to be significant.

Fluorinated organic compounds are known to engage in various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking. The presence of multiple fluorine atoms can lead to C-H···F interactions with neighboring molecules. These interactions, though weak, can collectively play a structure-directing role. The crystal structure of 2,2,2-trifluoroethanol, for instance, exhibits a rich polymorphism governed by hydrogen-bonded chains. rsc.org

Furthermore, interactions between the electron-rich nitrile group and electron-deficient regions of adjacent molecules, or halogen bonding involving the chlorine atom, can influence the supramolecular assembly. In the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, Br···F and F···F contacts, along with aryl–perfluoroaryl stacking, are key intermolecular interactions, while CN···Br contacts are not observed. nih.gov This highlights that the interplay of various weak forces determines the final crystal packing. Vibrational spectroscopy can provide insights into these interactions, as the formation of intermolecular bonds can cause subtle shifts in the vibrational frequencies of the involved functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides unequivocal evidence of the molecular conformation and the nature of the intermolecular interactions that stabilize the crystal structure.

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, the principles of crystal structure prediction and analysis of related compounds can provide insight into its likely solid-state structure. ucr.edu For example, the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile was determined to be in the orthorhombic space group P2₁2₁2₁, with the molecules interacting via aryl–perfluoroaryl stacking and C-H···F contacts. nih.gov It is plausible that this compound would also crystallize in a common space group, with its packing arrangement dictated by a combination of dipole-dipole interactions from the nitrile group and halogen bonding from the chlorine and fluorine substituents.

A hypothetical table of crystallographic data for a related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, is presented below to illustrate the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value for 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile |

| Chemical Formula | C₁₃H₄BrF₄N |

| Formula Weight ( g/mol ) | 330.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3560 (15) |

| b (Å) | 12.107 (2) |

| c (Å) | 12.723 (3) |

| V (ų) | 1133.1 (4) |

| Z | 4 |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of organic molecules. prensipjournals.comprensipjournals.comresearchgate.net Studies on similar molecules, like 3-Chloro-2,4,5-trifluorobenzoic acid and 3-chloro-4-fluoro benzonitrile (B105546), have utilized DFT methods, commonly with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve reliable results. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis (e.g., Charge Distribution)The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. DFT calculations can predict bond lengths, bond angles, and dihedral angles.researchgate.netFor substituted benzonitriles, this would reveal how the chloro- and fluoro-substituents, along with the nitrile group, influence the planarity and geometry of the benzene (B151609) ring.

Following optimization, an analysis of the electronic structure provides insights into charge distribution. Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. analis.com.my This would identify the most electrophilic and nucleophilic sites within 3-Chloro-2,4,5-trifluorobenzonitrile, highlighting regions susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Theory for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity.imperial.ac.ukresearchgate.netIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.researchgate.net

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For related compounds, DFT calculations have been employed to determine these orbital energies and predict reactivity. researchgate.netprensipjournals.com

Calculation of Spectroscopic Parameters (e.g., NMR, IR Frequencies)DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical vibrational frequencies for Infrared (IR) and Raman spectra can be calculated.researchgate.netThese calculations help in the assignment of vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequency of the nitrile group (C≡N) could be precisely calculated.analis.com.my

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. prensipjournals.comprensipjournals.com These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Ab Initio and Post-Hartree-Fock Methods

While DFT is highly effective, ab initio and post-Hartree-Fock methods provide alternative, and often more accurate, approaches, particularly for calculating electron correlation effects. wikipedia.orgiaea.org

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point but neglects electron correlation. iaea.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include these correlation effects, yielding more accurate results at a higher computational expense. wikipedia.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule such as this compound, MD simulations could provide valuable insights into its conformational flexibility and the influence of different solvent environments on its behavior.

Conformational Analysis:

While the benzonitrile core is rigid, the nitrile group and the halogen substituents can exhibit vibrational and rotational motions. MD simulations can be employed to explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a complex environment. For instance, simulations could reveal the preferred orientation of the nitrile group relative to the aromatic ring and how this is influenced by the electronic effects of the chlorine and fluorine atoms.

Solvent Effects:

The surrounding solvent can significantly impact the structure, dynamics, and reactivity of a solute molecule. MD simulations can explicitly model the interactions between this compound and various solvent molecules. This would allow for the investigation of:

Solvation Shell Structure: Determining the arrangement and orientation of solvent molecules around the solute, which can affect its reactivity and spectroscopic properties.

Hydrogen Bonding: Although this compound is not a strong hydrogen bond donor, the nitrogen atom of the nitrile group and the fluorine atoms can act as hydrogen bond acceptors. MD simulations could quantify the extent and dynamics of hydrogen bonding in protic solvents.

Polarizability and Dipole Moment: The solvent can influence the electronic distribution of the solute, affecting its polarizability and dipole moment. Studies on other halogenated compounds have shown that the surrounding solvent can alter these properties, which in turn can modulate intermolecular interactions. nih.govmdpi.com

Due to the absence of specific studies on this compound, no specific data on its conformational energy or solvent interaction parameters can be presented.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. chemrxiv.orgresearchgate.netnih.govchemrxiv.org These models are valuable for predicting the reactivity of new or untested compounds.

A QSRR model for a series of substituted benzonitriles, including this compound, would typically be developed by:

Assembling a Dataset: Gathering a set of benzonitrile derivatives with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants).

Calculating Molecular Descriptors: For each molecule in the dataset, a variety of numerical descriptors are calculated. These can include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, HOMO/LUMO energies, and polarizability. acs.orgnih.gov These descriptors provide insight into the electronic nature of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that links the molecular descriptors to the observed reactivity. researchgate.netnih.gov

However, as no specific QSRR studies focusing on the reactivity of this compound were identified, it is not possible to provide a specific QSRR model or a data table of relevant molecular descriptors and their predicted reactivity. The development of such a model would require a dedicated experimental and computational study.

Applications in Specialty Chemical Synthesis Excluding Clinical Products and Dosage/safety

Role as an Intermediate in Agrochemical Synthesis

Fluorinated benzonitriles are recognized as important intermediates for creating active compounds in the agricultural sector. The strategic placement of fluorine and chlorine atoms on the benzonitrile (B105546) framework of 3-Chloro-2,4,5-trifluorobenzonitrile makes it a valuable precursor for agrochemicals with desirable biological activities and improved environmental profiles.

This compound functions as a key starting material in the synthesis of new insecticidal and herbicidal agents. Patents reveal that fluorobenzonitriles are pivotal in the field of crop protection. The compound's structure allows for various chemical transformations to build more complex molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms can be substituted through nucleophilic aromatic substitution reactions. These transformations enable the assembly of diverse molecular architectures tailored for specific biological targets in pests and weeds.

While specific commercial agrochemicals derived directly from this compound are not always explicitly detailed in publicly available literature, its role is established in patents as a foundational element for active agricultural compounds. The synthesis of these active ingredients often involves multi-step processes where the fluorinated benzonitrile core is introduced early in the reaction sequence.

The incorporation of the this compound moiety into an agrochemical's structure is a deliberate strategy to enhance its performance. The presence of multiple fluorine atoms and a chlorine atom significantly influences the physicochemical properties of the final product, such as metabolic stability, lipophilicity, and binding affinity to target enzymes or proteins.

Table 1: Influence of Halogen and Nitrile Groups on Agrochemical Properties

| Functional Group | Property Enhancement | Rationale |

| Fluorine Atoms | Increased Metabolic Stability | Blocks sites of oxidative metabolism, leading to a longer half-life in the target organism and environment. |

| Enhanced Binding Affinity | Modifies the electronic properties of the molecule, potentially leading to stronger interactions with target enzymes or receptors. | |

| Chlorine Atom | Modified Lipophilicity & Reactivity | Contributes to the overall lipophilicity and provides an additional site for synthetic modification. |

| Nitrile Group (-CN) | Synthetic Versatility | Can be converted into a wide range of other functional groups (e.g., carboxylic acid, amine, amide) to build the final active molecule. |

Applications in Advanced Materials Science

The unique electronic and structural characteristics of this compound also make it a candidate for applications in materials science, where precise molecular architecture is key to achieving desired functionalities.

Fluorinated polymers are highly sought after for their exceptional thermal stability, chemical resistance, and unique surface properties. While specific examples detailing the polymerization of this compound are not widely documented, its structure suggests potential as a monomer precursor. The nitrile group or the halogenated aromatic ring could be chemically modified to introduce polymerizable functionalities. The incorporation of such a highly fluorinated and chlorinated monomer would be expected to impart properties such as high thermal stability, low flammability, and low surface energy to the resulting polymer.

The field of liquid crystals relies on molecules with specific shapes and strong dipole moments to create materials that respond to electric fields. Fluorinated benzonitriles are commonly used in liquid crystal mixtures due to their high polarity, chemical stability, and suitable molecular shape. The presence of multiple fluorine atoms and a chlorine atom in this compound results in a significant molecular dipole. Although direct synthesis of commercial liquid crystals from this specific compound is not extensively reported, its properties align with the requirements for liquid crystal precursors. It could be synthetically modified to generate mesogenic (liquid crystal-forming) molecules for use in advanced display technologies.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications like gas storage and separation. The synthesis of COFs often relies on the self-assembly of monomers with specific geometries and reactive groups.

The related compound, 2,4,5-Trifluorobenzonitrile (B1209073), is utilized as a building block for creating dinitrile monomers that form polytriazine COFs through the cyclotrimerization of the nitrile groups. These COFs have demonstrated significant potential for gas separation. For instance, a COF synthesized from a dinitrile monomer derived from 2,4,5-Trifluorobenzonitrile exhibits a high Brunauer–Emmett–Teller (BET) surface area of 733 m²/g and a notable CO₂/N₂ selectivity.

Table 2: Properties of a COF Synthesized from a 2,4,5-Trifluorobenzonitrile-derived Monomer

| Property | Value | Significance |

| BET Surface Area | 733 m²/g | A high surface area provides more sites for gas molecules to adsorb. |

| Gas Selectivity (CO₂/N₂) at 272 K | 48.7 ± 1.2 | Indicates a strong preference for adsorbing CO₂ over N₂, which is crucial for applications like flue gas separation. |

Given its structural similarity, this compound is an excellent candidate for designing novel COFs. The nitrile group can participate in forming the framework's linkages (e.g., triazine rings), while the chloro and fluoro substituents can be used to fine-tune the pore environment and the framework's affinity for specific gases.

Development of Functional Materials with Tunable Electronic Properties

The highly fluorinated aromatic structure of this compound makes it a valuable precursor in the development of advanced functional materials. Its electron-withdrawing nitrile and halogen substituents significantly influence the electronic properties of resulting macromolecular structures. This is particularly evident in the synthesis of Covalent Organic Frameworks (COFs), where the precursor's geometry and electronic nature dictate the framework's properties.

An analogue, 2,4,5-Trifluorobenzonitrile, is utilized in the synthesis of dinitrile monomers for creating polytriazine-based COFs. ossila.com These frameworks are synthesized through a trimerization reaction of the nitrile groups, resulting in a porous, crystalline structure with a high density of nitrogen atoms. The fluorine atoms on the phenyl rings enhance the material's affinity for certain gases, such as carbon dioxide. The resulting polytriazine COFs have demonstrated significant potential in gas separation applications, exhibiting a notable selectivity for CO2 over N2. ossila.com The inherent electronic characteristics imparted by the trifluorobenzonitrile unit are crucial for achieving these selective interactions.

Table 1: Properties of Covalent Organic Frameworks (COFs) Synthesized from Fluorinated Benzonitrile Monomers

| Property | Value | Reference |

|---|---|---|

| BET Surface Area | 733 m²/g | ossila.com |

Role in Pharmaceutical Intermediate Synthesis (Strictly as Intermediates for API Precursors)

Halogenated and fluorinated benzonitriles are critical building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.comshreemlifesciences.com Their utility stems from the ability to introduce fluorine atoms and cyano groups into a molecule, which can modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material or intermediate for API precursors, valued for the specific substitution pattern on its benzene (B151609) ring. evonik.comesprixtech.com The chlorine and fluorine atoms provide multiple reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures.

Synthesis of Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated heterocyclic compounds is a major area of focus in medicinal chemistry, as these scaffolds are present in numerous therapeutic agents. The this compound moiety can be elaborated into various heterocyclic systems. The nitrile group can undergo cyclization reactions to form rings such as triazoles, pyrimidines, or pyridines, while the halogenated phenyl ring becomes an integral part of the final scaffold.

For instance, in the development of antimalarial agents, fluorinated 1,2,4-triazolo[4,3-a]pyrazine scaffolds have shown significant promise. nih.govbeilstein-journals.org Research indicates that para-substituted phenyl rings containing electron-withdrawing groups like cyano (-CN) are important for biological activity. nih.gov Starting with a precursor like this compound, chemists can perform nucleophilic aromatic substitution to replace one of the fluorine atoms, followed by transformation of the nitrile group to build the desired triazolopyrazine core. The remaining chloro and fluoro substituents can be used for late-stage functionalization to fine-tune the molecule's properties.

Building Block for Complex Polyfunctionalized Molecules

The distinct reactivity of the C-Cl and C-F bonds, along with the versatile chemistry of the nitrile group, makes this compound an excellent starting point for synthesizing complex, polyfunctionalized molecules that are precursors to APIs. Each functional group can be addressed with specific reagents and reaction conditions, allowing for a stepwise and controlled assembly of the target structure.

Fine Chemical and Reagent Production

This compound is produced as a fine chemical through specialized synthesis routes, primarily involving halogen exchange (Halex) reactions. These processes are designed to selectively replace chlorine atoms with fluorine atoms on a polychlorinated benzonitrile precursor.

A common industrial method for producing the related compound 2,4,5-trifluorobenzonitrile involves the reaction of 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride (B91410), such as potassium fluoride, often in the presence of a phase transfer catalyst. google.comgoogle.com The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylacetamide or sulfolane (B150427) at elevated temperatures. google.com The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. The synthesis of the title compound, this compound, can be achieved from precursors like 2,4,5-trichlorobenzonitrile (B3031744) under similar catalyzed fluorination conditions. google.com

Table 2: Representative Synthesis Methods for Fluorinated Benzonitriles

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloro-5-fluorobenzonitrile | Potassium Fluoride / Cesium Fluoride (9:1) | n-butyltriphenylphosphonium bromide | Sulfolane | 200°C | 76% (for 2,4,5-trifluorobenzonitrile) | google.com |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium Fluoride / Cesium Fluoride (9:1) | None | Sulfolane | 200°C | ~50% (for 2,4,5-trifluorobenzonitrile) | google.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Trifluorobenzonitrile |

| Carbon dioxide |

| Nitrogen |

| 1,2,4-triazolo[4,3-a]pyrazine |

| Platensimycin |

| 3-Chloro-2,4,5-trifluorobenzoic acid |

| 2,4-dichloro-5-fluorobenzonitrile |

| Potassium fluoride |

| N,N-dimethylacetamide |

| Sulfolane |

| 2,4,5-trichlorobenzonitrile |

| n-butyltriphenylphosphonium bromide |

| Cesium fluoride |

Analytical Methodologies for Process Control and Quality Assurance

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry in the production of 3-Chloro-2,4,5-trifluorobenzonitrile. It serves to separate the target compound from unreacted starting materials, intermediates, by-products, and other impurities.

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and quantifying volatile impurities. Due to the compound's moderate volatility, GC provides excellent separation and resolution. The method involves injecting a vaporized sample into a column, where components separate based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

For purity assessment, the peak area of this compound is compared to the total area of all peaks in the chromatogram. This technique is also critical for detecting and quantifying residual solvents or volatile starting materials that may be present in the final product. For instance, in the synthesis of similar compounds, GC is used to detect and quantify reagents like o-chlorobenzaldehyde. semanticscholar.org

Table 1: Illustrative GC Parameters for Aromatic Nitrile Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-5ms) | Provides high-resolution separation of volatile and semi-volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 80 °C to 280 °C) | Separates compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for quantitative analysis of organic compounds. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing this compound, particularly for purity determination and reaction monitoring. preprints.org It is the industry-standard method for the quantitative analysis of many pharmaceutical and chemical products. basicmedicalkey.com HPLC is adept at separating non-volatile or thermally sensitive compounds, which may include starting materials, non-volatile intermediates, and the final product. Purity levels of ≥98% are often confirmed using HPLC.

In the context of process control, HPLC can be used to track the progress of a synthesis reaction. americanlaboratory.com Samples can be taken from the reaction mixture at various time points and analyzed to measure the consumption of reactants and the formation of the product. This data is crucial for determining the optimal reaction time and ensuring the reaction has gone to completion. americanlaboratory.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for this type of analysis. basicmedicalkey.com

Table 2: Typical HPLC Conditions for Fluorinated Aromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on hydrophobicity. basicmedicalkey.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column with varying polarity. americanlaboratory.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. basicmedicalkey.com |

| Detector | UV/Vis Detector (e.g., at 240 nm or 272 nm) | Detects and quantifies UV-absorbing compounds like benzonitriles. basicmedicalkey.comamericanlaboratory.com |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

For unequivocal identification of impurities and trace-level analysis, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. This technique is invaluable for the structural elucidation of unknown volatile impurities that may be co-synthesized with this compound. semanticscholar.orgagriculturejournals.cz It is often reserved for analytical validation rather than routine batch release.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for identifying and quantifying non-volatile impurities at very low levels. mdpi.com It is particularly useful in pharmaceutical and fine chemical synthesis to ensure that potentially toxic or reactive impurities are controlled within strict limits. mdpi.com The high sensitivity and selectivity of techniques like LC-tandem mass spectrometry (LC-MS/MS) allow for the detection of impurities even in complex sample matrices. mdpi.comlcms.cz

Table 3: Comparison of Advanced Detection Methods

| Technique | Analytes | Primary Application | Advantages |

|---|---|---|---|

| GC-MS | Volatile & Semi-Volatile | Identification of unknown volatile impurities and by-products. semanticscholar.org | Provides structural information for definitive identification. High sensitivity. agriculturejournals.cz |

| LC-MS | Non-Volatile & Thermally Labile | Detection and quantification of trace-level, non-volatile impurities. mdpi.com | High sensitivity and specificity; applicable to a wide range of compounds. gcms.czsigmaaldrich.com |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. acttr.comjuniperpublishers.com this compound, with its aromatic benzonitrile (B105546) structure, possesses a chromophore that absorbs UV light, making it suitable for this technique.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. acttr.com To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength (λmax), which is the wavelength of maximum absorbance. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. acttr.com While not as specific as chromatographic methods, spectrophotometry is highly useful for routine concentration checks of solutions or as a quick in-process control measurement. ufrgs.br

Titrimetric and Elemental Analysis Methods

Elemental analysis is a fundamental technique used to confirm the identity and purity of a synthesized chemical compound by determining its elemental composition. robertson-microlit.com For this compound (C₈H₂ClF₃N), this involves quantifying the percentage of carbon, hydrogen, nitrogen, chlorine, and fluorine.

CHN Analysis: Combustion analysis is used to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). A small, precisely weighed amount of the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured. This provides an accurate and rapid purity test. robertson-microlit.com

Halogen Analysis: The percentage of chlorine can be determined using various methods. Titration methods can be used to determine the total ionic chlorine after sample decomposition. robertson-microlit.com Alternatively, ion chromatography is a highly specific and sensitive technique for determining halide ions (like chloride) and is particularly valuable when interfering elements are present or when the sample quantity is limited. robertson-microlit.com An ion-selective electrode can be employed for determining fluorine content. robertson-microlit.com

The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close match confirms the elemental integrity of the compound.

Table 4: Elemental and Titrimetric Analysis Principles

| Analysis Type | Principle | Information Gained |

|---|---|---|

| CHN Analysis | Combustion of the sample and measurement of resulting gases. robertson-microlit.com | Percentage of Carbon, Hydrogen, and Nitrogen. |

| Titration | Volumetric analysis to determine the concentration of the chlorine anion. robertson-microlit.com | Percentage of total or ionic Chlorine. |

| Ion Chromatography | Separation and detection of ions based on their affinity for an ion-exchange resin. robertson-microlit.com | Specific determination of Chloride and other ions. |

Implementation of Process Analytical Technology (PAT) in Production

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.org The goal is to build quality into the product by understanding and controlling the process in real-time, rather than relying solely on end-product testing. youtube.comnih.gov

In the production of this compound, PAT can be implemented by integrating analytical tools directly into the process stream (in-line or on-line). For example:

In-line FTIR or Raman Spectroscopy: Can monitor the concentration of reactants and products in real-time within the reactor, providing immediate feedback on reaction kinetics and endpoint determination.

On-line HPLC/UPLC-MS: An automated system can periodically draw samples from the reactor, dilute them, and inject them into an HPLC or UPLC-MS system. rsc.org This provides detailed, real-time information on the formation of the main product and critical impurities, allowing for precise process control to minimize by-product formation.

By implementing PAT, manufacturers can move towards more efficient and controlled processes, including continuous manufacturing, which reduces waste, shortens production cycle times, and ensures consistent product quality batch after batch. wikipedia.orgyoutube.com This approach enhances process understanding and can facilitate real-time release of the final product. ispe.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-chlorobenzaldehyde |

| Carbon Dioxide |

| Water |

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of fluorinated aromatics often involves harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant waste streams. numberanalytics.com For instance, the preparation of 2,4,5-trifluorobenzonitrile (B1209073) can involve reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride (B91410) at high temperatures (80 to 250°C) in a dipolar aprotic solvent. google.com Future research is intensely focused on developing greener and more sustainable alternatives.

A primary goal is the creation of new fluorinating agents with a reduced environmental footprint, moving away from toxic and difficult-to-handle reagents. eurekalert.org Research into agents that are derived from renewable sources, are less toxic, and can be easily recycled is a key trend in sustainable organofluorine chemistry. numberanalytics.com Another major thrust is the advancement of catalytic methods. numberanalytics.com The use of transition-metal catalysts can significantly lower the activation energy for fluorination and cyanation reactions, allowing for milder conditions, reducing the amount of reagents needed, and minimizing waste. numberanalytics.com Electrochemical synthesis represents another promising frontier, offering a pathway that is potentially more energy-efficient and generates less chemical waste compared to traditional routes. numberanalytics.com These green chemistry approaches, which aim to produce only non-toxic byproducts, are expected to become the preferred methods for the industrial-scale synthesis of sulfonyl fluorides and other fluorinated compounds. eurekalert.org

Expanding the Scope of Regioselective Functionalization of Polyfluorinated Nitriles

The reactivity of the 3-Chloro-2,4,5-trifluorobenzonitrile ring is complex, with multiple potential sites for substitution: the single hydrogen atom, the chlorine atom, and three distinct fluorine atoms. Achieving high regioselectivity—the ability to modify only one specific position on the molecule—is a significant challenge and a major area for future research. While highly regioselective substitution reactions of 2,4,5-trifluorobenzonitrile have been reported, there is still considerable room for expanding the toolkit of reactions. sigmaaldrich.com

A key area of development is transition metal-catalyzed C-H functionalization. youtube.com These methods offer a powerful way to directly convert the C-H bond into new C-C or C-heteroatom bonds, providing an efficient route to introduce new functional groups without requiring pre-functionalization of the substrate. youtube.com Advances in understanding organometallic chemistry have enabled the development of methods for the selective functionalization of C-H bonds even in the presence of more traditionally reactive groups. youtube.com For polyfluorinated nitriles, this would involve developing catalytic systems that can selectively activate the C-H bond in the presence of the halogen atoms.

Furthermore, research will continue to refine methods for selective nucleophilic aromatic substitution (SNAr). This involves developing milder reaction conditions and more selective nucleophiles that can differentiate between the various halogen-substituted positions on the aromatic ring. The ultimate goal is to create a predictable and versatile set of reactions that allow chemists to selectively modify any position on the this compound core, thereby enabling the synthesis of a wide array of novel derivatives for screening in various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for the synthesis of fluorinated compounds. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov Crucially, it enhances safety, especially when dealing with hazardous reagents or highly exothermic reactions, by minimizing the volume of reactive material at any given moment. rhhz.net The use of flow reactors can make otherwise non-reproducible or inconvenient heated batch reactions more reliable. illinois.edu

The integration of this compound synthesis into automated, continuous-flow platforms is a significant future trend. nso-journal.org Such systems, which can combine reaction modules with in-line purification and analysis, can accelerate process optimization and enable on-demand manufacturing. illinois.edubeilstein-journals.org Automated platforms have already been developed for complex multi-step syntheses, such as the preparation of radiolabeled compounds via nucleophilic aromatic substitution, demonstrating the power of this approach. nih.govnih.gov By applying this technology, the synthesis and subsequent functionalization of this compound could be made more efficient, scalable, and safer, reducing human intervention and accelerating the discovery of new derivatives. beilstein-journals.org

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety due to small reaction volumes and better heat control. rhhz.net |

| Scalability | Often difficult and requires re-optimization. | Simpler scale-up by running the system for a longer duration. nih.gov |

| Control | Less precise control over temperature, mixing, and time. | Precise control over all reaction parameters. nih.gov |

| Reproducibility | Can be variable, especially for sensitive reactions. | High reproducibility and consistency. illinois.edu |

| Integration | Difficult to integrate with in-line purification and analysis. | Easily integrated into multi-step, automated sequences. nso-journal.org |

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. nso-journal.orgbeilstein-journals.org For a complex molecule like this compound, where reactions can be influenced by numerous variables, machine learning (ML) offers a powerful tool to navigate the vast experimental landscape. beilstein-journals.org

Beyond optimization, AI is being developed to assist in planning entire synthetic routes. youtube.com By analyzing millions of published reactions, these tools can propose novel and efficient pathways to target molecules. youtube.com For future work on this compound, AI could be used to:

Predict the most likely site of reaction for a given set of reagents.

Optimize the conditions for a novel C-H functionalization or SNAr reaction.

Suggest new, more sustainable synthetic routes that avoid hazardous reagents.

Accelerate the discovery of new derivatives by prioritizing which reactions to perform in the lab. arxiv.org

Exploration of Novel Applications in Emerging Technologies and Niche Chemical Fields

While aromatic nitriles are well-established as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, the unique electronic properties imparted by the dense fluorine substitution in this compound open the door to more specialized applications. numberanalytics.com

Advanced Materials: Polyfluorinated compounds are integral to the development of advanced materials. cswab.org The high fluorine content in derivatives of this compound could be exploited in the synthesis of liquid crystals, polymers with high thermal stability and chemical resistance, or organic light-emitting diodes (OLEDs). The nitrile group can participate in cyclotrimerization reactions to form covalent triazine frameworks (CTFs), which are porous materials with applications in gas storage and catalysis. researchgate.netresearchgate.net The specific substitution pattern of this molecule could be used to fine-tune the electronic and physical properties of such materials.